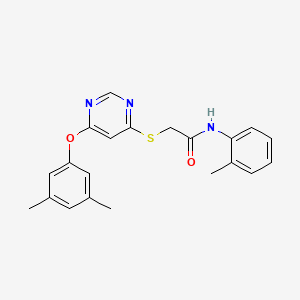

![molecular formula C17H28N4 B2767499 4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine CAS No. 308297-51-0](/img/structure/B2767499.png)

4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine, also known as Methylbenzylpiperazine (MBZP), is a stimulant drug that is a derivative of benzylpiperazine . It has been sold as an ingredient in legal recreational drugs known as “party pills” in New Zealand and other countries . The effects of MBZP are similar to those of benzylpiperazine (BZP), but the stimulant effect is slightly weaker and it seems to have less of a tendency to cause negative side effects such as headaches and nausea .

Synthesis Analysis

A series of novel ® (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . The target compounds were designed and synthesized where part C of levocetirizine was replaced with sulfonamides, part A was unchanged, and part B was kept either two or three carbons long .Molecular Structure Analysis

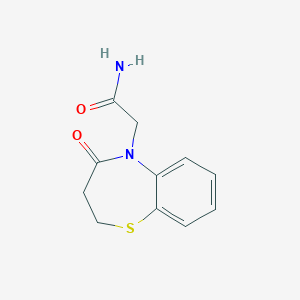

The molecular structure of 4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The compound belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .Chemical Reactions Analysis

The anti-nociceptive activity of the compound was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test . The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .Physical And Chemical Properties Analysis

The molecular formula of 4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine is C12H18N2 . It has a molar mass of 190.290 g·mol−1 .Applications De Recherche Scientifique

Anti-Allergic Activities

4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine: and its derivatives have been investigated for their anti-allergic properties. Specifically, a series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were synthesized and tested in vivo . Most of these compounds exhibited significant effects on both allergic asthma and allergic itching. Notably:

Bioactive Molecules

The piperazine moiety is commonly found in drugs and bioactive molecules. Its presence is attributed to various roles, depending on its position within the molecule and the therapeutic class. The chemical reactivity of piperazine-based synthons facilitates its insertion into diverse compounds .

Antimicrobial Activity

Novel 4-[(4-benzylpiperazin-1-yl)propoxy]-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives were synthesized. These compounds exhibited antimicrobial activity. The reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with various substituted aromatic aldehydes yielded promising results .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-methyl-4-[(4-methylpiperazin-1-yl)-phenylmethyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4/c1-18-8-12-20(13-9-18)17(16-6-4-3-5-7-16)21-14-10-19(2)11-15-21/h3-7,17H,8-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEJBRWAJUJRQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2767418.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2767420.png)

![(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride](/img/structure/B2767423.png)

![4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2767427.png)

![(3-Methylthiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2767429.png)

![N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2767430.png)

![N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2767431.png)